2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Description
2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyrimidine via a piperazine bridge. Its molecular formula is C₂₀H₂₁N₇, with a molecular weight of 359.44 g/mol. The quinoxaline moiety is known for its planar aromatic structure, enabling π-π stacking interactions in biological targets, while the pyrimidine substituents (cyclopropyl and methyl groups) enhance steric and electronic modulation . Piperazine, a flexible linker, improves solubility and pharmacokinetic properties.
This compound is structurally related to pharmacologically active quinoxaline derivatives, particularly in oncology and neurology. For instance, piperazinylquinoxalines are reported as phosphoinositide 3-kinase (PI3K) inhibitors with nanomolar potency , and antipsychotic agents targeting dopamine and serotonin receptors . The cyclopropyl group may confer metabolic stability by reducing oxidative degradation, a feature critical for drug candidates .
Properties
IUPAC Name |
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-14-22-18(15-6-7-15)12-19(23-14)25-8-10-26(11-9-25)20-13-21-16-4-2-3-5-17(16)24-20/h2-5,12-13,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZIVNHLSHWDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the quinoxaline core with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Cyclopropylpyrimidine Substitution: The final step involves the substitution of the piperazine ring with the 6-cyclopropyl-2-methylpyrimidin-4-yl group. This can be achieved by reacting the intermediate with a suitable pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
The compound has been studied for its biological activities, particularly its interactions with various biological targets:
Anticancer Activity
Several studies have indicated that 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline exhibits anticancer properties. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective in inhibiting the growth of colorectal cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Neuropharmacological Effects
Research has also suggested that this compound may have neuropharmacological applications. It is being investigated for its potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study : In a preclinical trial, the compound was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated an improvement in memory and learning tasks, suggesting a possible role in neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine and pyrimidine moieties have been shown to enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Altering piperazine substituents | Increased binding affinity to target receptors |
| Modifying the cyclopropyl group | Enhanced anticancer efficacy |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often starting from commercially available precursors. Various derivatives have been synthesized to explore their biological activities further.
Synthetic Route Example
- Starting Material : 6-cyclopropyl-2-methylpyrimidin-4-amine.
- Reagents : Piperazine, quinoxaline derivatives.
- Conditions : Reflux in appropriate solvents followed by purification through chromatography.
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
However, bulky substituents like SO₂Me reduce BEI values (0.22 vs. 0.25 for compound 24), suggesting a trade-off between potency and ligand efficiency . The methyl group on the pyrimidine ring likely provides steric hindrance, stabilizing interactions with PI3Kα’s hydrophobic pocket .
Antipsychotic Activity: Quinoxalines with methoxy or chloro substituents (e.g., 2-methoxy-3-(piperazin-1-yl)quinoxaline) show superior antipsychotic activity to risperidone in animal models, attributed to balanced D₂/5-HT₂A receptor affinity . The target compound’s pyrimidine substituents may shift selectivity toward other receptors.
Antiviral Applications: Letermovir, a structurally complex piperazinylquinoxaline, demonstrates sub-micromolar activity against CMV by inhibiting the viral terminase complex . The target compound lacks the extended aryl groups required for this mechanism.
Biological Activity
2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a quinoxaline core and various functional groups, suggests diverse biological activities, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 346.4 g/mol. The structural characteristics include:
- Quinoxaline ring : A bicyclic structure that contributes to the compound's biological activity.
- Piperazine moiety : Known for its role in receptor interactions.
- Cyclopropyl and methyl substitutions : These groups enhance selectivity and potency against specific biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors, including:
- Serotonin receptors : Binding affinity studies indicate potential antidepressant properties.
- Dopamine receptors : May exhibit antipsychotic effects.
- Cancer cell lines : Preliminary studies suggest cytotoxic effects on certain tumor types.
Biological Activity Summary
The compound has been evaluated for its pharmacological properties through various in vitro and in vivo studies. Key findings include:
Case Studies
-
Anticancer Activity :
- A study conducted on various tumor cell lines demonstrated that the compound significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests its potential as an anticancer agent, particularly in targeted therapies.
-
Neuropharmacological Effects :
- Research focusing on the compound's interaction with serotonin receptors indicated that it could modulate mood disorders. The binding studies revealed that it has a high affinity for the 5-HT1A receptor, indicating possible antidepressant effects.
-
Antimicrobial Properties :
- In vitro tests against several bacterial strains showed promising results, particularly against resistant Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Q & A
Q. Table 1: Comparative Solubility of Salt Forms
| Salt Form | Solubility (mg/mL, pH 7.4) | Stability (Degradation %) |
|---|---|---|
| Free Base | 0.12 | 25 |
| Hydrochloride | 1.45 | 8 |
| Dioxalate | 0.87 | 18 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modifications | MIC (µg/mL, S. aureus) | IC₅₀ (nM, Kinase X) |
|---|---|---|
| Cyclopropyl-pyrimidine | 1.2 | 45 |
| Methyl-pyrimidine | 2.8 | 78 |
| Unsubstituted pyrimidine | 8.5 | 210 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
